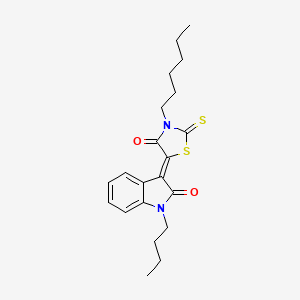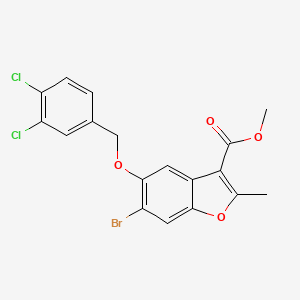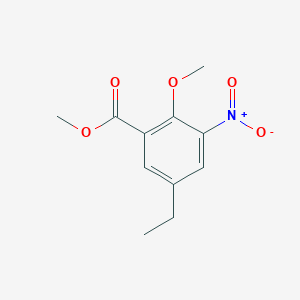
Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate is a compound that features a cyclopropane ring substituted with two fluorine atoms, a methyl ester group, and a tert-butoxycarbonyl-protected amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.
Introduction of Fluorine Atoms: The difluorocyclopropane moiety can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the cyclopropane ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Substituted cyclopropane derivatives.
科学研究应用
Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorocyclopropane moiety can enhance binding affinity and selectivity towards these targets. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under mild acidic conditions to reveal the active amino group.
相似化合物的比较
Similar Compounds
Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate: This compound has a cyclobutane ring instead of a cyclopropane ring.
2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid: This compound features a benzoic acid moiety instead of a cyclopropane ring.
Uniqueness
Methyl 1-((tert-butoxycarbonyl)amino)-2,2-difluorocyclopropanecarboxylate is unique due to the presence of the difluorocyclopropane ring, which imparts distinct chemical and biological properties. The difluorocyclopropane moiety can enhance the compound’s stability and binding affinity, making it a valuable scaffold in medicinal chemistry.
属性
IUPAC Name |
methyl 2,2-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-8(2,3)17-7(15)13-9(6(14)16-4)5-10(9,11)12/h5H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQXMSHYJFUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12043962.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12043966.png)


![3-methyl-7-(1-naphthylmethyl)-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043978.png)


![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12043997.png)
![4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B12043998.png)
![7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B12044001.png)

![2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone](/img/structure/B12044024.png)

